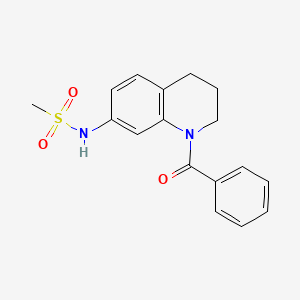![molecular formula C18H14ClN3O3S B6562397 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921542-81-6](/img/structure/B6562397.png)
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide (CMPB) is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical research. CMPB is a member of the benzamide class of compounds and is composed of an amide group bonded to a benzene ring, with a chlorine atom attached to the nitrogen atom. CMPB has been studied for its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied as a potential therapeutic agent for a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to protect against oxidative damage and for its ability to modulate the activity of certain enzymes involved in inflammation and cancer.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in inflammation and cancer. It is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has been studied for its potential to modulate the activity of certain enzymes involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been shown to scavenge free radicals and protect against oxidative damage. In addition, it has been shown to reduce inflammation and reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments include its availability, low cost, and low toxicity. It is also relatively easy to synthesize and purify. However, there are some limitations to using 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide in laboratory experiments. For instance, the exact mechanism of action is not yet fully understood and further research is needed to elucidate its exact effects. In addition, its effects on humans have not yet been fully studied and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide should focus on elucidating its exact mechanism of action and studying its effects on humans. Additionally, further research should be conducted to determine the optimal dose and formulation for 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, as well as to determine its safety and efficacy in humans. Research should also focus on exploring the potential therapeutic applications of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide, such as its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, research should focus on exploring the potential of 2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide as an adjuvant, or a compound that enhances the effect of other drugs.
Synthesemethoden
2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be synthesized by reacting 4-methanesulfonylpyridazin-3-ylbenzene with chloroacetonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, and the resulting product is purified by column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHBZDIKXMEOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562316.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562317.png)
![N-cyclohexyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562325.png)
![N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562328.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562345.png)
![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562347.png)
![N'-(3,4-difluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562362.png)


![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562395.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562398.png)
![1-(benzenesulfonyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B6562408.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide](/img/structure/B6562416.png)
![2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6562421.png)